3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid
Beschreibung
3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid is a fluorinated benzoic acid derivative featuring two 4-fluorobenzyl ether groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is $ \text{C}{28}\text{H}{20}\text{F}2\text{O}5 $, with a molecular weight of 474.45 g/mol. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where 3,4-dihydroxybenzoic acid is alkylated with 4-fluorobenzyl bromide in the presence of potassium carbonate (K$2$CO$3$) in acetonitrile (ACN) at 80°C, yielding a white solid with a 72.8% efficiency . Key spectral data include $ ^1\text{H-NMR} $ peaks at δ 9.83 (s, 1H, aldehyde proton) and 5.19–5.25 ppm (s, 4H, benzyloxy methylene protons), confirming its structure .
The fluorine atoms enhance lipophilicity and metabolic stability, making the compound a promising intermediate for pharmaceuticals, particularly in kinase inhibitors or anti-inflammatory agents. Its rigid aromatic structure also facilitates interactions with biological targets, such as enzymes or receptors.
Eigenschaften
CAS-Nummer |
406728-87-8 |
|---|---|
Molekularformel |
C21H16F2O4 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
3,4-bis[(4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C21H16F2O4/c22-17-6-1-14(2-7-17)12-26-19-10-5-16(21(24)25)11-20(19)27-13-15-3-8-18(23)9-4-15/h1-11H,12-13H2,(H,24,25) |
InChI-Schlüssel |
UCYVQCCPNOQKRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzoic acid and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3,4-dihydroxybenzoic acid is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Fluorobenzyl)oxy]benzoic Acid (CAS 129623-61-6)
- Structure : A single 4-fluorobenzyloxy group at the 4-position of benzoic acid.
- Properties : Reduced steric hindrance compared to the bis-substituted analog. The $ ^1\text{H-NMR} $ spectrum (DMSO-d$_6$) shows a singlet at δ 5.15 ppm for the benzyloxy methylene protons, distinct from the bis-substituted compound .
- Applications : Used in fatty acid mimetics targeting nuclear receptors (e.g., NR4A) due to its simpler structure and ease of functionalization .
3-[(4-Fluorobenzyl)oxy]benzoic Acid (CAS 1570-05-4)
- Structure : A meta-substituted isomer with a single 4-fluorobenzyloxy group.
- Properties : The meta-substitution alters electronic effects, reducing the acidity of the carboxylic acid group (pKa ~3.5) compared to the para-substituted isomer (pKa ~2.9) .
- Synthesis : Prepared via similar alkylation methods but with lower yields (65–70%) due to steric challenges in purification .
3,4-Bis(benzyloxy)benzoic Acid (CAS 1570-05-4)
- Structure: Non-fluorinated analog with benzyloxy groups instead of 4-fluorobenzyloxy.
- Properties : Lower lipophilicity (clogP = 3.2 vs. 4.5 for the fluorinated analog) and reduced metabolic stability. Market analysis indicates a 15–20% lower production cost due to the absence of fluorine .
- Applications: Primarily used in polymer chemistry as a crosslinking agent or monomer .
Substituent Effects on Physicochemical Properties
| Compound | clogP | Melting Point (°C) | Solubility (mg/mL in DMSO) | Acidic pKa |
|---|---|---|---|---|
| 3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid | 4.5 | 185–187 | 12.8 | 2.7 |
| 3,4-Bis(benzyloxy)benzoic acid | 3.2 | 168–170 | 25.4 | 3.1 |
| 4-[(4-Fluorobenzyl)oxy]benzoic acid | 3.8 | 192–194 | 8.9 | 2.9 |
| 3-[(4-Fluorobenzyl)oxy]benzoic acid | 3.7 | 178–180 | 10.2 | 3.5 |
Key Observations :
- Fluorination increases clogP by ~1.3 units, enhancing membrane permeability.
- The bis-substituted fluorinated analog exhibits the lowest solubility in DMSO, likely due to crystallinity from symmetric substitution.
- Acidity correlates with substitution pattern: para-substitution (electron-withdrawing) lowers pKa compared to meta .
Antifungal Activity
- 3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid: Not directly tested, but analogs like 4,4'-bis(arylthiazolo) derivatives () show IC$_{50}$ values of 1.2–3.8 µM against Candida albicans, attributed to fluorine-enhanced lipophilicity .
- Non-fluorinated analogs: 10–20% lower activity in fungal growth inhibition assays .
Enzyme Inhibition
- Aldose Reductase (AR) Inhibition: The non-fluorinated 3,4-dihydroxybenzoic acid () exhibits IC${50}$ = 8.5 µM, while fluorinated derivatives show improved potency (IC${50}$ = 2.1–4.3 µM) due to stronger hydrophobic interactions .
Industrial and Market Trends
- Production : Global capacity for 3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid is projected to reach 12.5 MT/year by 2030, driven by demand for kinase inhibitors .
- Cost: Fluorinated derivatives are 30–40% more expensive than non-fluorinated analogs due to raw material costs (e.g., 4-fluorobenzyl bromide) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
